Comprehensive Technical Guide on 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one: Structural Properties, Syntheses, and Pharmacological Applications
Comprehensive Technical Guide on 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one: Structural Properties, Syntheses, and Pharmacological Applications
Executive Summary
In the landscape of rational drug design, polyoxygenated acetophenones serve as highly versatile pharmacophores. 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone) is a specialized synthetic intermediate and bioactive scaffold[1]. Characterized by its unique ortho-dihydroxy substitution and lipophilic propyl chain, this compound is a critical precursor in the synthesis of 5-lipoxygenase (5-LOX) inhibitors[2]. Furthermore, structural biology has identified it as a direct binding ligand for Protein Tyrosine Phosphatase 1B (PTP1B)[3], a primary target in the treatment of type 2 diabetes and obesity. This whitepaper provides an in-depth analysis of its chemical properties, validated synthetic workflows, and pharmacological utility.
Chemical Identity and Physical Properties
The physicochemical profile of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is heavily influenced by its substitution pattern. The two hydroxyl groups at the 2- and 6-positions flank the acetyl group, leading to strong intramolecular hydrogen bonding. This chelation effect significantly reduces the molecule's intermolecular hydrogen bonding capacity, rendering it more lipophilic and volatile than expected for a dihydroxy compound. The 3-propyl substituent further increases the partition coefficient (LogP), making it an excellent scaffold for intracellular targets where membrane permeability is a prerequisite.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one |
| Synonyms | 2,6-dihydroxy-3-propylacetophenone; 2',6'-dihydroxy-3'-propylacetophenone |
| CAS Registry Number | 53542-79-3[1] |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Melting Point | 84 – 85 °C[4] |
| Physical State | Crystalline solid |
Synthetic Methodology: Regioselective Synthesis via Claisen Rearrangement
Expertise & Causality: Direct Friedel-Crafts alkylation of 2,6-dihydroxyacetophenone with a propyl halide is fundamentally flawed for this target; it suffers from competitive O-alkylation and poor regiocontrol, yielding complex mixtures of 3-alkyl and 3,5-dialkyl products. To achieve strict regioselectivity at the 3-position, a Claisen rearrangement strategy is employed. The thermal[3,3]-sigmatropic rearrangement of an allyl ether intermediate ensures carbon-carbon bond formation exclusively at the ortho position[4].
Step-by-Step Experimental Protocol
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O-Allylation (Etherification):
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Procedure: Dissolve 2,6-dihydroxyacetophenone (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate ( K2CO3 , 1.5 eq) and allyl bromide (1.1 eq). Reflux the mixture for 8 hours under nitrogen. Filter the inorganic salts and concentrate the filtrate in vacuo to yield the mono-allyl ether.
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Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The product spot will migrate higher (less polar) due to the masking of one hydroxyl group.
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Thermal Claisen Rearrangement:
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Procedure: Dissolve the crude allyl ether in a high-boiling solvent (e.g., N,N-diethylaniline) and heat to 200 °C for 6 hours under an argon atmosphere. The [3,3]-sigmatropic shift yields 3-allyl-2,6-dihydroxyacetophenone. Quench with 1M HCl and extract with ethyl acetate.
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Self-Validation: Confirm success via IR spectroscopy (appearance of a new phenolic -OH stretch at ~3300 cm⁻¹) and ¹H-NMR (upfield shift of the allyl protons from the ether oxygen).
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Catalytic Hydrogenation:
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Procedure: Dissolve the 3-allyl derivative in absolute ethanol. Add 10% Pd/C catalyst (10% w/w). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through a Celite pad to remove the pyrophoric catalyst and evaporate the solvent to yield pure 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.
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Self-Validation: ¹H-NMR will show the complete disappearance of olefinic proton signals (5.0–6.0 ppm) and the emergence of a clean propyl chain multiplet (0.9 ppm triplet, 1.6 ppm sextet, 2.6 ppm triplet).
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Caption: Regioselective synthesis workflow via Claisen rearrangement.
Pharmacological Applications and Target Interactions
A. Precursor to 5-Lipoxygenase (5-LOX) Inhibitors
1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is a vital building block for the synthesis of benzofuran-2-carboxylic acid esters[2]. These downstream derivatives are potent inhibitors of the mammalian 5-lipoxygenase enzyme. By halting the metabolism of arachidonic acid, these compounds prevent the biosynthesis of leukotrienes (such as LTB4 and LTC4), which are primary mediators of asthma, allergic rhinitis, and severe inflammatory responses[2].
Caption: 5-Lipoxygenase (5-LOX) signaling pathway and its inhibition.
B. Ligand for Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a major negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic syndromes. Structural biology efforts have successfully co-crystallized 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one with PTP1B (PDB ID: 5QF9)[3].
Expertise & Causality: The compound's dihydroxyacetophenone core acts as a bioisostere for a phosphate group, anchoring deeply into the catalytic pocket of PTP1B via hydrogen bonding with the P-loop backbone. Concurrently, the propyl chain extends into adjacent hydrophobic sub-pockets, enhancing binding affinity and target selectivity over other phosphatases.
Step-by-Step Protocol: X-ray Crystallography Co-crystallization (PDB: 5QF9)
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Protein Preparation: Express human PTP1B in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 10 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT.
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Apo-Crystal Growth: Grow apo-crystals using the sitting-drop vapor diffusion method at 4 °C. The optimized reservoir solution should contain 0.2 M magnesium formate and 20% PEG 3350.
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Ligand Soaking: Prepare a 50 mM stock of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one in 100% DMSO. Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 5 mM ligand and 10% DMSO. Incubate for 24 hours.
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Self-Validation: Observe the crystals under a polarized light microscope. Minor surface cracking or changes in birefringence indicate successful ligand entry and subsequent minor conformational shifts in the crystal lattice.
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Cryoprotection and Data Collection: Briefly transfer the soaked crystals to a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source to a resolution of 1.94 Å[3].
Caption: X-ray crystallography workflow for PTP1B-ligand complex (PDB: 5QF9).
References
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RCSB Protein Data Bank (PDB) . "5QF9: PanDDA analysis group deposition -- Crystal structure of PTP1B in complex with compound_FMOMB000242a". Available at:[Link]
- Google Patents. "US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis".
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VDOC.PUB / Springer . "Handbook of Hydroxyacetophenones: Preparation and Physical Properties". Available at:[Link]
